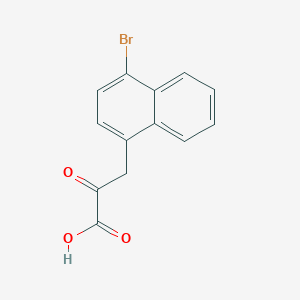
3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the naphthalene ring and a ketone group on the propanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid typically involves the bromination of 1-naphthyl ketones followed by a series of condensation reactions. One common method includes the use of silica-sulfuric acid as a catalyst under solvent-free conditions. The reaction mixture, consisting of 4-bromo-1-naphthyl ketones and substituted benzaldehydes, is heated in an oven at 80°C for 2-3.5 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure environmentally friendly and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 3-(4-Bromo-1-naphthyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted naphthyl ketones.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-naphthylacetic Acid: Shares the bromine-substituted naphthalene ring but differs in the acetic acid chain.
1-(4-Bromo-1-naphthyl)-2-oxohexahydropyrimidine: Contains a similar naphthalene structure but with a pyrimidine ring.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research .
Eigenschaften
Molekularformel |
C13H9BrO3 |
|---|---|
Molekulargewicht |
293.11 g/mol |
IUPAC-Name |
3-(4-bromonaphthalen-1-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C13H9BrO3/c14-11-6-5-8(7-12(15)13(16)17)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,16,17) |
InChI-Schlüssel |
NIONAAFRBHFYLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


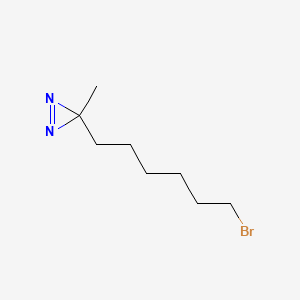
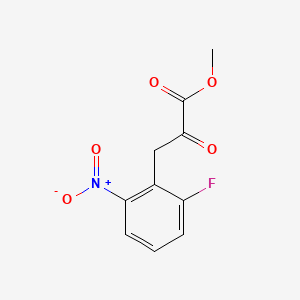
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)

![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
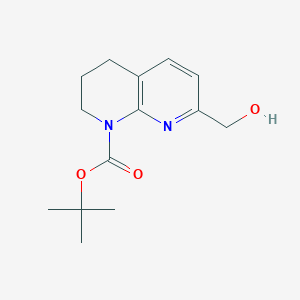
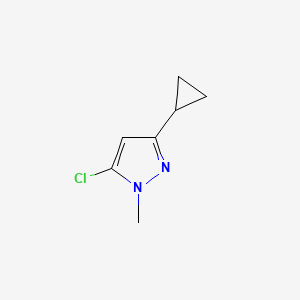
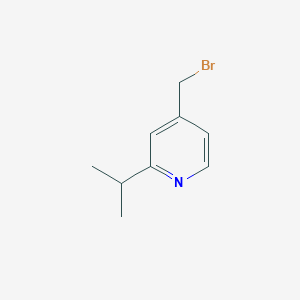


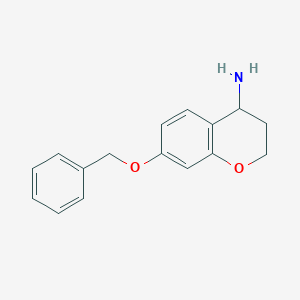


![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)
